molecular formula C11H14FNO2 B7863332 [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid

[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid

Cat. No.: B7863332
M. Wt: 211.23 g/mol
InChI Key: PJJWHGFODYRSJU-UHFFFAOYSA-N
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Description

[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position, an ethyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride, ethylamine, and glycine.

    Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with ethylamine to form [Ethyl-(3-fluoro-benzyl)-amino] intermediate.

    Amidation: The intermediate is then reacted with glycine under amidation conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, which are desirable properties in drug candidates.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The amino-acetic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    [Ethyl-(4-fluoro-benzyl)-amino]-acetic acid: Similar structure but with the fluorine atom at the 4-position.

    [Methyl-(3-fluoro-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.

    [Ethyl-(3-chloro-benzyl)-amino]-acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid lies in the specific positioning of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[ethyl-[(3-fluorophenyl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJWHGFODYRSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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